6-methoxy-2,3-dihydro-1H-indene-1-carbonitrile
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Overview
Description
6-Methoxy-2,3-dihydro-1H-indene-1-carbonitrile is an organic compound with the molecular formula C11H11NO It belongs to the class of indene derivatives, which are known for their diverse chemical properties and applications
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-methoxy-2,3-dihydro-1H-indene-1-carbonitrile typically involves the cyclization of suitable precursors under controlled conditions. One common method is the reaction of 6-methoxy-1-indanone with a cyanide source in the presence of a base. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained around 60-80°C to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 6-Methoxy-2,3-dihydro-1H-indene-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of 6-methoxy-2,3-dihydro-1H-indene-1-carboxylic acid.
Reduction: Formation of 6-methoxy-2,3-dihydro-1H-indene-1-amine.
Substitution: Formation of halogenated derivatives such as 6-bromo-2,3-dihydro-1H-indene-1-carbonitrile.
Scientific Research Applications
6-Methoxy-2,3-dihydro-1H-indene-1-carbonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-methoxy-2,3-dihydro-1H-indene-1-carbonitrile involves its interaction with specific molecular targets. The methoxy group and nitrile functionality play crucial roles in its binding affinity and reactivity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action.
Comparison with Similar Compounds
- 6-Methoxy-2,3-dihydro-1H-indene-1-carboxylic acid
- 6-Methoxy-1-indanone
- 5-Methoxy-1-indanone
Comparison: 6-Methoxy-2,3-dihydro-1H-indene-1-carbonitrile is unique due to the presence of the nitrile group, which imparts distinct reactivity compared to its carboxylic acid and ketone analogs. The nitrile group allows for further functionalization and derivatization, making it a versatile intermediate in organic synthesis.
Properties
CAS No. |
68549-22-4 |
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Molecular Formula |
C11H11NO |
Molecular Weight |
173.21 g/mol |
IUPAC Name |
6-methoxy-2,3-dihydro-1H-indene-1-carbonitrile |
InChI |
InChI=1S/C11H11NO/c1-13-10-5-4-8-2-3-9(7-12)11(8)6-10/h4-6,9H,2-3H2,1H3 |
InChI Key |
MSRGJIRQQSRJEQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(CCC2C#N)C=C1 |
Origin of Product |
United States |
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